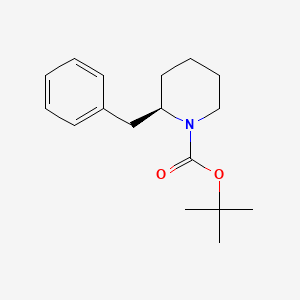
t-Butyl (R)-2-benzylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl or tert-butyl groups are often used in organic chemistry due to their bulky nature, which can influence the reactivity of the molecule . They are commonly used as protecting groups because they can be added and removed relatively easily .
Synthesis Analysis
The synthesis of t-butyl-protected compounds often involves SN1 reactions, where the t-butyl group is introduced via a reaction with t-butyl alcohol . The exact synthesis process would depend on the specific structure of the target molecule .Molecular Structure Analysis
The t-butyl group has a tetrahedral geometry around the central carbon atom . The exact structure of “t-Butyl ®-2-benzylpiperidine-1-carboxylate” would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
T-Butyl groups can participate in a variety of reactions. For example, they can be removed via acid-catalyzed deprotection . The exact reactions that “t-Butyl ®-2-benzylpiperidine-1-carboxylate” would undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. t-Butyl groups are known to be sterically hindering, which can influence the compound’s reactivity . They are also lipophilic, which can affect the compound’s solubility .Aplicaciones Científicas De Investigación
Stereoselective Conversions and Preparation of Amino Acids
- Research by Seebach, Bürger, and Schickli (1991) explored the stereoselective conversions of t-Butyl derivatives and the preparation of nonproteinogenic amino acids. This study is significant for understanding the chemical behavior and potential applications of such compounds in synthesizing unique amino acids (Seebach, Bürger, & Schickli, 1991).
Synthesis and Spectral Analysis
- Acheson and Harvey (1976) conducted a study on the synthesis of 9-aminoacridines with bulky substituents, including t-Butyl groups. This research contributes to the understanding of the synthesis processes and spectral properties of such compounds (Acheson & Harvey, 1976).
Molecular Tweezers and Microenvironment Effects
- Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. Their study highlights the effects of microenvironments on the behavior of such complexes, which is crucial for understanding molecular interactions involving t-Butyl derivatives (Zimmerman, Wu, & Zeng, 1991).
C-Methylation and Formation of t-Butyl Compounds
- Meisters and Mole (1974) investigated the exhaustive C-methylation of carboxylic acids to t-Butyl compounds. This process provides insights into the chemical transformations and applications of t-Butyl derivatives in organic synthesis (Meisters & Mole, 1974).
Thermal Decomposition Studies
- Uchida, Kobayashi, and Kozuka (1981) studied the thermal decomposition of certain t-Butyl derivatives, contributing to the understanding of their thermal stability and decomposition pathways (Uchida, Kobayashi, & Kozuka, 1981).
Supramolecular Architectures Involving t-Butyl Compounds
- Cooke, Tremblay, and Hanan (2008) described the synthesis and characterization of Ru(II) complexes with peripheral carboxylic acid functionality based on t-Butyl derivatives. This study is important for understanding the role of such compounds in developing supramolecular architectures (Cooke, Tremblay, & Hanan, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R)-2-benzylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLBZLGNDVECE-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


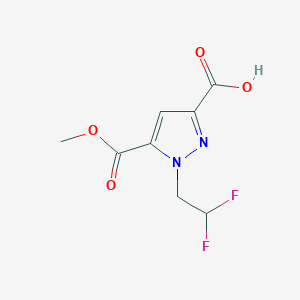
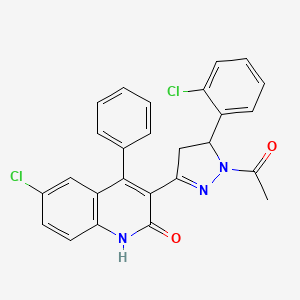


![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)

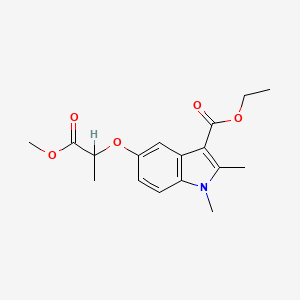
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)
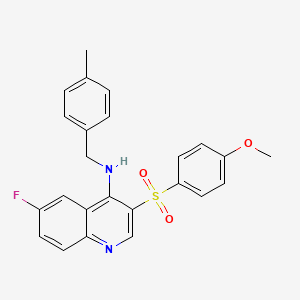

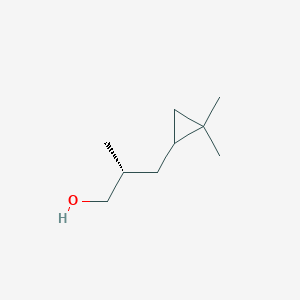
![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)